molecular formula C18H21NO2S B2987387 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1421528-17-7

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2987387
CAS No.: 1421528-17-7
M. Wt: 315.43
InChI Key: APNRBZJJGUFSHL-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative featuring a cyclohex-3-ene core substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-18(16-5-2-1-3-6-16)19(13-15-9-11-21-14-15)10-8-17-7-4-12-22-17/h1-2,4,7,9,11-12,14,16H,3,5-6,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNRBZJJGUFSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H21N3OC_{18}H_{21}N_{3}O and a molecular weight of approximately 297.38 g/mol. Its structure includes a furan ring, a thiophene moiety, and a cyclohexene carboxamide backbone, contributing to its diverse biological activities.

Structural Features

FeatureDescription
Furan RingContributes to electron delocalization
Thiophene MoietyEnhances interaction with biological targets
Cyclohexene Carboxamide BackboneProvides stability and facilitates binding

Antimicrobial Properties

Research indicates that derivatives of both furan and thiophene exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have highlighted the anticancer potential of compounds containing furan and thiophene rings. For example, derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, warranting further investigation.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA Binding : Potential interactions with DNA could lead to disruption of replication processes in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature may allow the compound to integrate into cellular membranes, affecting permeability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Derivative : Utilizing furan-based starting materials.
  • Thiophene Coupling : Employing coupling agents to attach the thiophene moiety.
  • Cyclization : Finalizing the cyclohexene structure through cyclization reactions.

Summary Table of Synthesis Steps

StepReactants/ConditionsYield
Furan Derivative FormationFuran + Aldehyde + CatalystModerate
Thiophene CouplingThiophene + Coupling AgentHigh
CyclizationCyclohexene + Acid CatalystHigh

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The tested derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting promising antimicrobial properties .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced apoptosis at concentrations as low as 5 µM after 48 hours of exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Furan Moieties

The compound shares structural motifs with several derivatives reported in the literature:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide Cyclohex-3-ene carboxamide Furan-3-ylmethyl, thiophen-2-yl ethyl Not explicitly reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone Bromothiophen-2-yl, piperazine Antibacterial (Gram-positive)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalene Dual thiophen-2-yl ethyl, propyl Anticancer (hypothetical)
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan-3-carboxamide Phenyl, hydrazinyl-oxoethyl Synthetic intermediate

Key Observations :

  • Thiophene-ethyl groups (as in ) are recurrent in bioactive compounds, often enhancing lipophilicity and receptor binding .
  • Furan-carboxamide derivatives () are frequently used as intermediates in synthesizing heterocyclic systems, but their direct bioactivity is less documented .

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